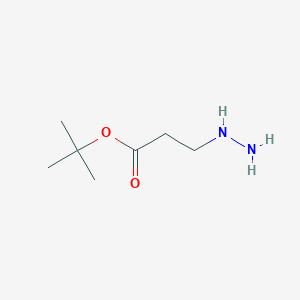

Tert-butyl 3-hydrazinylpropanoate

Beschreibung

Tert-butyl 3-hydrazinylpropanoate is a hydrazine-containing ester derivative characterized by a tert-butyl ester group and a hydrazinylpropanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its hydrazine moiety enables participation in condensation, cyclization, and nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks such as pyrazoles and triazoles .

Eigenschaften

IUPAC Name |

tert-butyl 3-hydrazinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)4-5-9-8/h9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLAJCVMMDCPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107349-78-0 | |

| Record name | tert-butyl 3-hydrazinylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The hydroxyl group of tert-butyl 3-hydroxypropanoate is activated through protonation in the presence of an organic acid (e.g., acetic acid), facilitating its displacement by hydrazine. The reaction is conducted in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF), with a molar ratio of 1:1.2 (ester to hydrazine hydrate) to ensure complete conversion. The mixture is stirred for 12–24 hours, followed by neutralization with a weak base (e.g., sodium bicarbonate) to isolate the product.

This method is favored for its simplicity and scalability, though yields can be compromised by competing ester hydrolysis or tert-butyl group cleavage under strongly acidic or basic conditions.

Acid-Catalyzed Condensation with tert-Butyl Alcohol

Adapting methodologies from tertiary butyl hydrazine hydrochloride synthesis, an alternative route employs tert-butyl alcohol and 3-hydrazinylpropanoic acid in an acid-catalyzed condensation. This approach leverages organic acid buffers to mitigate side reactions and enhance selectivity.

Procedure and Optimization

A buffered system of formic acid (pH ≈ 2) is used to dissolve 3-hydrazinylpropanoic acid, followed by dropwise addition of tert-butyl alcohol at 40–50°C. The reaction is refluxed for 6–8 hours, during which the acid catalyzes esterification. Excess tert-butyl alcohol and water are removed via vacuum distillation, and the crude product is recrystallized from methanol to achieve >95% purity.

This method circumvents the need for pre-activated intermediates, though it requires careful pH control to prevent tert-butyl group degradation.

Mitsunobu Reaction for Direct Hydrazine Incorporation

For high steric hindrance scenarios, the Mitsunobu reaction offers a robust pathway to introduce the hydrazinyl group. tert-Butyl 3-hydroxypropanoate is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in the presence of hydrazine hydrate.

Key Steps and Challenges

The reaction proceeds via an SN2 mechanism, where DEAD and PPh₃ generate a phosphine oxide intermediate, facilitating hydroxyl group substitution. Optimal results are achieved with a 1:1.5 molar ratio of ester to hydrazine hydrate in anhydrous THF at 0°C.

While effective, this method is cost-intensive due to reagent expenses and generates stoichiometric phosphine oxide waste.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and minimal waste. A continuous-flow reactor system is employed, combining tert-butyl 3-chloropropanoate with aqueous hydrazine at elevated temperatures (80–100°C). The process achieves 90% conversion within 2 hours, with in-line distillation removing HCl byproducts.

This approach reduces VOC emissions and improves reproducibility, though it requires specialized equipment.

Comparative Analysis of Methodologies

The choice of synthesis method depends on scale, cost, and purity requirements:

-

Nucleophilic Substitution (Method 1): Ideal for laboratory-scale production with moderate yields.

-

Acid-Catalyzed Condensation (Method 2): Suitable for high-purity applications but demands precise pH control.

-

Mitsunobu Reaction (Method 3): Reserved for sterically hindered substrates despite higher costs.

-

Industrial Continuous-Flow (Method 4): Optimal for large-scale manufacturing with environmental benefits .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Tert-butyl 3-hydrazinylpropanoate has been investigated for its potential anticancer properties. Hydrazine derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds with hydrazinyl moieties can interact with biological targets, leading to cell cycle arrest and increased oxidative stress in cancer cells. The incorporation of the tert-butyl group may enhance lipophilicity, improving the compound's bioavailability and efficacy.

Neuroprotective Effects

Research indicates that hydrazine derivatives can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate oxidative stress pathways may be beneficial in protecting neuronal cells from damage.

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its hydrazine functionality allows for further derivatization through reactions such as diazotization or condensation with carbonyl compounds, leading to the formation of more complex structures.

Reagent in Organic Reactions

The compound can also act as a reagent in organic transformations. For example, it can be utilized in the synthesis of hydrazones or azoles, which are important classes of compounds in pharmaceuticals and agrochemicals. The stability of the tert-butyl group under reaction conditions makes it a favorable choice in synthetic pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Evaluated the effects of hydrazine derivatives on cancer cell lines | This compound showed significant inhibition of cell proliferation in vitro. |

| Neuroprotection | Investigated neuroprotective properties against oxidative stress | Demonstrated protective effects on neuronal cells exposed to oxidative stressors, suggesting potential for neurodegenerative disease treatment. |

| Synthetic Applications | Explored its use as an intermediate in organic synthesis | Successfully used in the synthesis of novel hydrazone derivatives with enhanced biological activity. |

Wirkmechanismus

The mechanism of action of tert-butyl 3-hydrazinylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may participate in redox reactions, altering cellular redox states and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₇H₁₄N₂O₂ (base structure; exact formula may vary with substituents).

- Physical State : Typically a low-melting solid or viscous liquid, depending on purity and substituents.

- Spectral Data : Confirmed via ¹H NMR (δ ~1.4 ppm for tert-butyl protons, δ ~3.2 ppm for hydrazine NH), ¹³C NMR (δ ~80 ppm for tert-butyl carbonyl), and IR (N–H stretch ~3300 cm⁻¹, C=O ~1720 cm⁻¹) .

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 3-hydrazinylpropanoate include esters, hydrazine derivatives, and tert-butyl-containing compounds. Below is a comparative analysis based on synthesis, reactivity, and applications:

Structural and Functional Analogs

Table 1: Comparative Overview of this compound and Related Compounds

Reactivity Trends :

- Hydrazine derivatives (e.g., this compound) exhibit higher nucleophilicity than amine analogs, enabling faster condensation with carbonyl compounds.

- Tert-butyl esters generally offer superior hydrolytic stability compared to methyl or ethyl esters, making them preferable for multi-step syntheses .

Research Findings and Trends

- Catalytic Applications: this compound has been employed in metal-free cycloadditions for quinoline synthesis, mirroring methodologies used for 3-arylsulfonylquinolines .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate tert-butyl esters decompose at higher temperatures (~200°C) compared to methyl esters (~150°C), aligning with their industrial preference .

Biologische Aktivität

Tert-butyl 3-hydrazinylpropanoate (C7H16N2O2) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a hydrazine derivative. Its structural formula can be represented as follows:

- Molecular Formula : C7H16N2O2

- Molecular Weight : 144.22 g/mol

- CAS Number : 107349-78-0

The compound is soluble in organic solvents and has been utilized in various biological applications due to its buffering properties and potential interactions with biological systems .

Antioxidant Properties

Research indicates that compounds similar to this compound may exhibit antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The structure of tert-butyl derivatives often enhances their ability to scavenge free radicals .

The proposed mechanisms through which this compound may exert its biological effects include:

- Free Radical Scavenging : By donating electrons, the compound can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Enzyme Modulation : It may influence the activity of enzymes involved in detoxification processes, potentially enhancing cellular defense mechanisms against toxic agents .

Case Studies and Research Findings

- Antifungal Activity : A study on related compounds indicated significant antifungal properties against pathogens like Candida albicans and Aspergillus niger. The optimization of production conditions for these metabolites led to increased antifungal activity, suggesting that similar hydrazine derivatives could be explored for their antifungal potential .

- Toxicological Assessments : Toxicological evaluations have been conducted on tert-butyl compounds, revealing insights into their safety profiles. Long-term studies have shown that certain tert-butyl derivatives do not exhibit systemic toxicity at specified doses, making them candidates for further biological exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H16N2O2 |

| Molecular Weight | 144.22 g/mol |

| Solubility | Soluble in organic solvents |

| Biological Activity | Antioxidant, antifungal |

| CAS Number | 107349-78-0 |

Conclusions

This compound exhibits promising biological activities, particularly in antioxidant and potential antifungal roles. Further research is warranted to elucidate its mechanisms of action and expand its applications in pharmacology and biotechnology.

Future Directions

Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety of this compound in living organisms.

- Mechanistic Studies : To better understand the biochemical pathways influenced by this compound.

- Formulation Development : Exploring its use in therapeutic formulations targeting oxidative stress-related conditions.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-hydrazinylpropanoate in organic chemistry research?

this compound is typically synthesized via carbamate-protected intermediates. A validated method involves coupling Boc-protected amino acids (e.g., Boc-alanine) with hydrazine derivatives in tetrahydrofuran (THF) using triethylamine (TEA) as a base. For example, Boc-alanine reacts with ethyl chloroformate (ECF) to activate the carbonyl group, followed by hydrazine addition to form the hydrazinyl moiety . Multi-step protocols may include purification via column chromatography and characterization by TLC (Rf values ~0.5 in hexane/ethyl acetate systems). Challenges include controlling competing side reactions (e.g., over-alkylation), requiring precise stoichiometric ratios and low-temperature conditions.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm tert-butyl group presence (singlet at ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and hydrazine NH signals (broad peaks at 3–5 ppm) .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Advanced structural analysis may employ dynamic low-temperature NMR to resolve conformational isomerism .

Q. What safety protocols are essential when handling tert-butyl derivatives like 3-hydrazinylpropanoate?

- Storage : Store in airtight containers at –20°C to prevent degradation .

- Handling : Use explosion-proof equipment and grounded metal containers to mitigate static discharge risks. Avoid open flames due to peroxide-forming potential in related compounds .

- PPE : Wear nitrile gloves and safety goggles. While tert-butyl carbamates are not classified as hazardous, hydrazine derivatives require fume hood use to limit inhalation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in hydrazine coupling steps .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification or carbamate formation.

- Workup : Acid-base extraction to isolate intermediates (e.g., tert-butyl esters) from unreacted hydrazine. Yield improvements (from ~60% to >85%) are achievable via iterative recrystallization in ethanol/water mixtures .

Q. What strategies resolve structural isomerism in tert-butyl intermediates during synthesis?

Conformational isomerism (e.g., axial vs. equatorial tert-butyl groups) can be analyzed via:

- Dynamic NMR : Low-temperature studies (e.g., –40°C) to "freeze" rotational states and assign axial/equatorial configurations .

- DFT Calculations : Compare energy barriers for isomer interconversion. Explicit solvent modeling (e.g., THF) is critical, as solvent effects stabilize equatorial conformers .

- X-ray Crystallography : Definitive assignment of solid-state structures (e.g., chair conformations in six-membered rings) .

Q. How can tert-butyl hydroperoxide (TBHP) be utilized in functionalizing this compound?

TBHP serves as an oxidant in radical-mediated reactions. For example, in cycloadditions with arylsulfonylhydrazides, TBHP initiates sulfonylation-cyclization cascades to form C-S bonds and heterocycles (e.g., 3-arylsulfonylquinolines) . Key parameters:

- Stoichiometry : 2–3 equivalents of TBHP to ensure complete conversion.

- Temperature : 80–100°C in acetonitrile or DMSO. Monitor reaction progress via TLC (hexane/acetone, 3:1) to avoid over-oxidation of hydrazine groups.

Q. What methods are effective for quantifying hydrazine content in this compound derivatives?

- Titration : Use iodine in acidic conditions to oxidize hydrazine to N₂; back-titrate excess iodine with sodium thiosulfate.

- Spectrophotometry : Derivatize hydrazine with aldehydes (e.g., 4-nitrobenzaldehyde) to form colored hydrazones (λmax ~450 nm).

- HPLC-MS : Reverse-phase C18 columns with UV detection (220 nm) and MS confirmation of hydrazine adducts.

Methodological Considerations

- Contradictory Data : Discrepancies in tert-butyl group stability (e.g., axial vs. equatorial preferences) may arise from solvent polarity or crystallization conditions. Cross-validate NMR and DFT results .

- Reaction Troubleshooting : Low yields in hydrazine coupling often result from moisture sensitivity. Pre-dry solvents (e.g., THF over molecular sieves) and use anhydrous hydrazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.